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Compound Focus: TTT 3002

CAS No.: 871037-95-5

Cat. No.: S548056

TTT-3002 demonstrates exceptional potency in preclinical models, as detailed in the following quantitative

data.
Cell Line / ICso0 Context /
Assay Type Target | Effect .
System Value Comparison
Biochemical (FLT3 Human FLT3/ITD Inhibition of FLT3 100 - 6-7 fold lower
Autophosphorylation) mutant leukemia autophosphorylation 250 ICso0 than
cell lines (e.qg., pPM [1] quizartinib
MOLM-14) [2] (AC220) [3]
Cellular (Proliferation) Human FLT3/ITD Inhibition of cell 490 - Measured via
mutant leukemia proliferation 920 MTT assay [1]
cell lines pPM [1]
[2]
Biochemical (LRRK2 Recombinant In vitro kinase activity 0.7 - TTT-3002
Kinase Activity) LRRK2 proteins (LRRKtide substrate) 1.2nM showed sub-
(WT, G2019S, [4] nanomolar
R1441C) potency [4]

Detailed Experimental Protocols

The key methodologies used to characterize TTT-3002's pharmacodynamics are outlined below.
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Experiment Goal

Core Protocol Summary

Growth Inhibition &
Cytotoxicity (MTT
Assay)

Target Engagement
& Pathway Analysis
(Western Blot)

In Vivo Efficacy
(Mouse Xenograft)

Modified Plasma
Inhibitory Assay
(PIA)

Cells seeded at 1-2.5 x 10° cells/mL and treated with TTT-3002. Viable cell
counts measured by Trypan blue exclusion or MTT assay after 24-72 hours.
ICso calculated from optical density at 570nm relative to DMSO control [1].

Cells cultured with TTT-3002 for 1 hour. Whole-cell extracts
immunoprecipitated for FLT3, followed by SDS-PAGE and Western blotting.
Membranes probed for FLT3, phospho-FLT3, and downstream targets (STAT5,
AKT, MAPK). Detection via fluorescent or chemiluminescent secondary
antibodies [1] [5].

BALB/C mice injected with 2 x 10 FLT3/ITD luciferase-expressing cells via tail
vein. After 7 days, treated with 6 mg/kg TTT-3002 HCI (suspended in 1mM
HCI) via oral gavage twice daily for 2-4 weeks. Tumor burden monitored
weekly via bioluminescence imaging after D-luciferin injection [1] [5].

FLT3/ITD cells cultured with TTT-3002 in presence of 50% human plasma or
physiologic concentrations of Alpha-1-Acid Glycoprotein (AGP, 1 mg/mL) for
48 hours. Cytotoxicity measured via MTT assay and compared to standard
10% FBS conditions to model in vivo protein binding [6].

Mechanism of Action and Signaling Pathway

TTT-3002 inhibits mutant FLT3, a receptor tyrosine kinase that constitutively activates pro-survival and
proliferation pathways. The following diagram illustrates this mechanism and the experimental workflow for

in vitro assessment.
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TTT-3002 inhibits constitutively active mutant FLT3, blocking downstream survival pathways.
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In vitro workflow for assessing TTT-3002 target engagement and anti-proliferative effects.

Key Pharmacodynamic Strengths and Challenges

e Broad-Spectrum Activity Against Resistance Mutations: A significant strength of TTT-3002 is its
activity against a range of difficult-to-treat FLT3 mutations. It is effective against the FLT3/D835Y
point mutation, against which many TKis (like sorafenib and quizartinib) are ineffective [1] [5].
Furthermore, it maintains potency against several resistance-conferring point mutations that arise in
FLT3/ITD alleles during treatment with other TKIs, most notably the "gatekeeper” F691L mutation
[5].

e Activity in Primary Patient Samples: TTT-3002 demonstrated cytotoxicity against leukemic blasts
isolated from FLT3/ITD-expressing AML patients, including those resistant to sorafenib and
quizartinib, while showing minimal toxicity to normal hematopoietic stem/progenitor cells from
healthy donors [1] [5].

¢ Challenge of Human Plasma Protein Binding: A major challenge for its clinical translation is
binding to human plasma proteins, specifically Alpha-1-Acid Glycoprotein (AGP). This binding
sequesters the drug, significantly reducing its free, active concentration. In modified Plasma Inhibitory
Assays (PIA), the presence of 50% human plasma caused a 9-fold increase in the ICso of TTT-3002
[6]. While this shift is less severe than for other TKIs like midostaurin or lestaurtinib, it remains a
critical pharmacological hurdle [6] [7].

¢ Potential Strategy to Overcome Protein Binding: Research indicates that the AGP-mediated
inhibition of TTT-3002 and other TKIs can be reversed. Co-administration of mifepristone, which has
a high affinity for AGP, acts as a "decoy" and displaces the TKI, restoring its anti-leukemic activity in
vitro and in mouse models [6] [8] [7].

The most current information on TTT-3002 is from 2021, focusing on overcoming the plasma protein
binding challenge [6] [7]. For the latest status of its clinical development, consulting recent clinical trial

registries would be the recommended next step.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Available at: [https://www.smolecule.com/products/b548056#ttt-3002-pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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